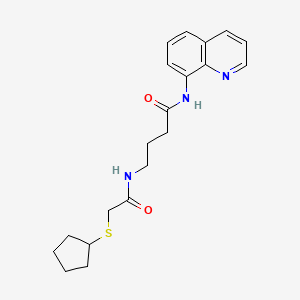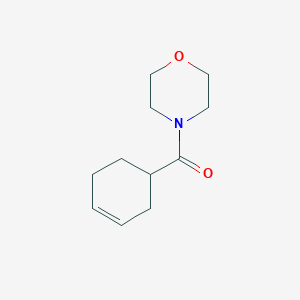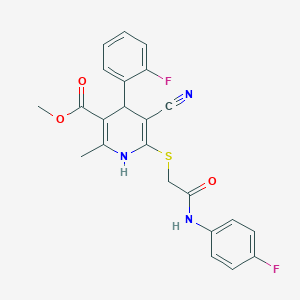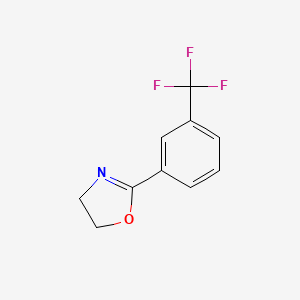
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as QNZ-46 and has been found to have promising effects in various studies.
科学的研究の応用
Antileishmanial Activity
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide: has been investigated for its potential as an antileishmanial agent. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers synthesized a series of uniquely functionalized derivatives of this compound and evaluated their efficacy against visceral leishmaniasis (VL). Among these derivatives, compound 5m demonstrated promising in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies in infected mice also showed significant inhibition of parasite burden in liver and spleen .
Palladium-Catalyzed Synthesis of Aromatic Amides
The compound’s structure suggests potential reactivity in palladium-catalyzed reactions. Notably, the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides (including electron-rich, -neutral, and -deficient ones) with primary and secondary aliphatic and aromatic amines has been achieved. This synthetic method provides a general route to various aromatic amides, including those related to our compound of interest .
C–H Arylation via Radical Process
Another intriguing application lies in the field of C–H functionalization. Researchers have developed a visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones using aryl acyl peroxides. Remarkably, this reaction proceeds without the need for photocatalysts, additives, or metal catalysts. The resulting products exhibit moderate to good yields, showcasing the compound’s potential in radical-based transformations .
特性
IUPAC Name |
4-[(2-cyclopentylsulfanylacetyl)amino]-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-18(23-17-10-3-6-15-7-4-13-22-20(15)17)11-5-12-21-19(25)14-26-16-8-1-2-9-16/h3-4,6-7,10,13,16H,1-2,5,8-9,11-12,14H2,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJYRSDOQFYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)


![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)